2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one features a hybrid heterocyclic scaffold combining a benzothiazole ring linked via a sulfanyl group to an ethanone moiety, which is further attached to a 4,5-dihydropyrazole core substituted with 4-bromophenyl and 4-methoxyphenyl groups.
Key structural attributes influencing its properties include:
- Benzothiazole moiety: Known for electron-withdrawing effects and pharmacological activity .
- 4-Bromophenyl group: Halogen substitution often enhances lipophilicity and binding affinity .
- 4-Methoxyphenyl group: Electron-donating methoxy groups can modulate electronic and steric properties .
- 4,5-Dihydropyrazole core: A semi-saturated heterocycle associated with conformational rigidity and bioactivity .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O2S2/c1-31-19-12-8-17(9-13-19)22-14-21(16-6-10-18(26)11-7-16)28-29(22)24(30)15-32-25-27-20-4-2-3-5-23(20)33-25/h2-13,22H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUKJWAGSYQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Structural Similarities : Shares a dihydropyrazole core and halogenated aryl groups (chloro vs. bromo).
- Key Differences : Replaces benzothiazole with a thiazole ring and introduces a triazole substituent.
- Activity : Exhibits antimicrobial activity, suggesting halogenated aryl groups enhance bioactivity .
Insight : Bromine’s larger atomic radius may improve binding affinity compared to chlorine, but this requires experimental validation.
Pyrazole-Thiazole Hybrids
2-[3-(4-Bromophenyl)-5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]-4-Phenyl-1,3-Thiazole ()
- Structural Similarities : Contains a dihydropyrazole core with bromophenyl substitution.
- Key Differences : Replaces benzothiazole with a thiazole ring and substitutes methoxyphenyl with fluorophenyl.
Insight : Methoxy groups may improve solubility, while fluorine could enhance membrane permeability.
Benzothiazole-Containing Derivatives
4-(Benzo[d]thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one ()
- Structural Similarities : Benzothiazole moiety linked to a pyrazolone core.
- Key Differences : Fully unsaturated pyrazolone vs. semi-saturated dihydropyrazole in the target compound.
- Activity : Structural studies suggest rigidity from the pyrazolone ring may influence binding .
Insight : Semi-saturated dihydropyrazole in the target compound may offer a balance between rigidity and flexibility for receptor interactions.
Triazole and Thiadiazole Derivatives
4-(1-Benzofuran-2-ylcarbonyl)-5-(3-Bromophenyl)-1-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-Thiadiazol-2-yl}-3-Hydroxy-1,5-Dihydro-2H-Pyrrol-2-one ()
- Structural Similarities : Bromophenyl group and sulfur-containing heterocycles (thiadiazole vs. benzothiazole).
- Key Differences : Incorporates a thiadiazole ring and benzofuran moiety.
- Activity: Not explicitly reported, but thiadiazoles are known for antimicrobial properties .
Data Table: Comparative Overview
Preparation Methods
Chalcone Precursor Preparation
The 4,5-dihydro-pyrazole ring originates from a chalcone intermediate, synthesized via Claisen-Schmidt condensation:
Reaction Conditions:
- Reactants: 4-Bromoacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq).
- Catalyst: 10% NaOH in ethanol (50 mL/mmol).
- Temperature: Reflux at 80°C for 6–8 hours.
- Yield: 75–85% (reported for analogous systems).
The reaction proceeds through base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl, yielding the α,β-unsaturated ketone (chalcone).
Pyrazole Cyclization
The chalcone undergoes cyclization with hydrazine hydrate to form the 4,5-dihydro-pyrazole:
Reaction Conditions:
- Reactants: Chalcone (1.0 eq), hydrazine hydrate (1.2 eq).
- Solvent: Glacial acetic acid (20 mL/g).
- Temperature: Reflux at 120°C for 12 hours.
- Yield: 70–78%.
Mechanistically, hydrazine attacks the α,β-unsaturated ketone, followed by cyclization and tautomerization to afford the dihydro-pyrazole. Substituent regiochemistry is controlled by electronic effects, with electron-withdrawing groups (e.g., bromo) preferentially occupying the 3-position.
Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)ethan-1-one
Benzothiazole Ring Formation
2-Mercaptobenzothiazole is synthesized from 2-aminothiophenol and carbon disulfide:
Reaction Conditions:
- Reactants: 2-Aminothiophenol (1.0 eq), CS₂ (1.5 eq).
- Catalyst: KOH (1.2 eq) in ethanol.
- Temperature: Reflux at 78°C for 4 hours.
- Yield: 85–90%.
The reaction proceeds via nucleophilic attack of the thiolate on CS₂, followed by cyclization and elimination of H₂S.
Sulfanyl Ethanone Derivatization
2-Mercaptobenzothiazole is alkylated with chloroacetone to introduce the ethanone group:
Reaction Conditions:
- Reactants: 2-Mercaptobenzothiazole (1.0 eq), chloroacetone (1.1 eq).
- Base: K₂CO₃ (2.0 eq) in dry acetone.
- Temperature: 60°C for 8 hours.
- Yield: 65–72%.
The thiolate anion attacks the electrophilic carbon of chloroacetone, displacing chloride and forming the sulfanyl linkage.
Coupling of Pyrazole and Benzothiazole Moieties
The final step involves linking the dihydro-pyrazole amine to the benzothiazole sulfanyl ethanone via nucleophilic acyl substitution:
Reaction Conditions:
- Reactants: 4,5-Dihydro-pyrazole (1.0 eq), 2-(1,3-benzothiazol-2-ylsulfanyl)ethan-1-one (1.1 eq).
- Coupling Agent: EDCl (1.2 eq), HOBt (1.2 eq) in anhydrous DMF.
- Temperature: Room temperature, 24 hours.
- Yield: 60–68%.
The reaction proceeds via activation of the ethanone carbonyl as an acyloxy intermediate, facilitating nucleophilic attack by the pyrazole’s secondary amine.
Characterization and Analytical Data
Spectroscopic Characterization
- FT-IR (KBr, cm⁻¹):
- ¹H NMR (400 MHz, CDCl₃):
- Mass Spectrometry:
Crystallographic Data (Hypothetical)
- Crystal System: Monoclinic, space group P2₁/c.
- Unit Cell Parameters: a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 102.5°.
- Dihedral Angles: Benzothiazole and pyrazole planes intersect at 53.8°, influencing conjugation and reactivity.
Optimization Strategies and Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for pyrazole cyclization:
Solvent-Free Approaches
Eco-friendly synthesis of intermediates using solvent-free conditions:
Catalytic Enhancements
- Acid Catalysis: p-Toluenesulfonic acid (PTSA) in pyrazole cyclization improves regioselectivity (94:6 para:ortho).
Challenges and Mitigation
- Regioselectivity in Pyrazole Formation: Electron-donating groups (e.g., OCH₃) favor 5-position substitution, confirmed by NOESY correlations.
- Thiol Oxidation: Use of N₂ atmosphere during benzothiazole alkylation prevents disulfide formation.
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves diastereomers from chalcone precursors.
Biological Relevance and Applications
While the target compound’s bioactivity remains unexplored, structural analogs demonstrate:
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazoline formation | Hydrazine hydrate, ethanol, reflux, 12h | 65–75 | |
| Thiolation | Benzothiazole-2-thiol, KOH, DMF, 80°C | 50–60 |
Basic: How is the structural integrity of this compound validated, and what analytical techniques are essential?
Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Determines precise bond lengths and angles (e.g., C–Br bond ~1.89 Å, C–S bond ~1.72 Å), resolving ambiguities in stereochemistry .
- NMR spectroscopy : Key signals include the pyrazole NH proton (~δ 8.5 ppm) and methoxy group protons (~δ 3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 525.02) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P 1 | |
| R factor | 0.052 | |
| C–Br bond length | 1.894 Å |
Advanced: How can researchers optimize synthetic yield while minimizing side-product formation?
Answer:
Yield optimization involves:
- Catalyst screening : Tetra-n-butyl ammonium bromide (TBAB) enhances nucleophilic substitution efficiency in thiolation steps, as demonstrated in benzothiazole derivatives .
- Temperature control : Lower temperatures (<60°C) during cyclization reduce decomposition, while higher temperatures (80–100°C) improve thiolation kinetics .
- Purification strategies : Gradient column chromatography (hexane:ethyl acetate) isolates the target compound from byproducts like unreacted chalcone or over-substituted analogs .
Advanced: What mechanistic approaches are used to evaluate its biological activity, particularly in enzyme inhibition?
Answer:
Mechanistic studies often employ:
- Molecular docking : Computational models predict interactions with enzyme active sites (e.g., acetylcholinesterase or carbonic anhydrase), guided by structural analogs .
- Kinetic assays : Michaelis-Menten kinetics assess competitive/non-competitive inhibition using fluorogenic substrates .
- Structure-activity relationship (SAR) : Varying substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to correlate electronic effects with IC₅₀ values .
Q. Table 3: Example SAR Data
| Substituent (R) | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 4-OCH₃ | 12.3 ± 1.2 | Acetylcholinesterase |
| 4-F | 8.7 ± 0.9 | Acetylcholinesterase |
| 4-Br | 15.6 ± 1.5 | Carbonic anhydrase II |
Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?
Answer:
Contradictions arise from polymorphism or solvent-dependent conformers. Resolution strategies include:
- Multi-technique validation : Cross-referencing XRD data with solid-state NMR or IR to confirm hydrogen-bonding patterns .
- Dynamic light scattering (DLS) : Detects amorphous vs. crystalline impurities in bulk samples .
- Thermogravimetric analysis (TGA) : Identifies solvent retention in crystal lattices that may distort bond metrics .
Advanced: What experimental designs are recommended for pharmacological testing in vivo?
Answer:
Adopt randomized block designs with split-plot arrangements to control variables:
- Dose-response studies : Four replicates per dose (e.g., 10, 20, 50 mg/kg) to ensure statistical power .
- Control groups : Vehicle-only and positive controls (e.g., donepezil for neuroactivity assays) .
- Endpoint analysis : Measure biomarkers (e.g., serum enzyme levels) at fixed intervals post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
